2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide
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Overview
Description
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a dihydropyridine ring, and a hydrazinecarboxamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide typically involves multiple steps, starting with the preparation of the dihydropyridine ring. This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the hydrazinecarboxamide moiety through the reaction of the intermediate with isopropylhydrazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering the activity of these pathways.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-methylhydrazinecarboxamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-ethylhydrazinecarboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group may influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-11(2)19-17(25)21-20-15(23)14-7-4-8-22(16(14)24)10-12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,20,23)(H2,19,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOVYSVYOBHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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